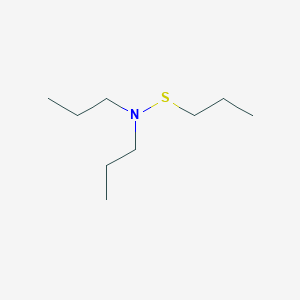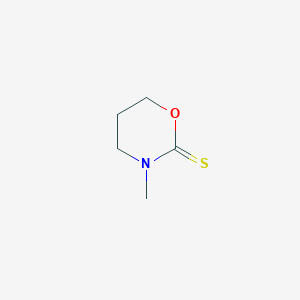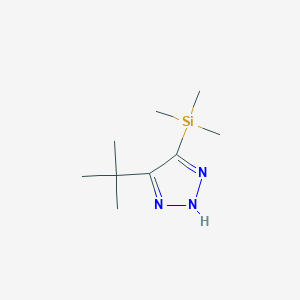
1-Propanesulfenamide, N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfenamide, N,N-dipropyl- is an organic compound with the molecular formula C9H21NS It belongs to the class of sulfenamides, which are characterized by the presence of a sulfenamide functional group (R-S-NR2)
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanesulfenamide, N,N-dipropyl- can be synthesized through several methods. One common approach involves the reaction of propylamine with a sulfenyl chloride. The reaction typically proceeds under mild conditions, with the sulfenyl chloride being added dropwise to a solution of propylamine in an inert solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-Propanesulfenamide, N,N-dipropyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfenamide, N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides or sulfonamides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of 1-Propanesulfenamide, N,N-dipropyl- can yield the corresponding thiol and amine.
Substitution: The sulfenamide group can participate in nucleophilic substitution reactions, where the sulfenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids. The reactions are typically carried out in an aqueous or organic solvent at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Sulfinamides or sulfonamides.
Reduction: Thiol and amine.
Substitution: Various substituted sulfenamides depending on the nucleophile used.
Scientific Research Applications
1-Propanesulfenamide, N,N-dipropyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfenamide linkages and as a precursor to other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Propanesulfenamide, N,N-dipropyl- involves its interaction with specific molecular targets. The sulfenamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Dipropylamine: A related compound with a similar structure but lacking the sulfenamide group.
N,N-Dipropylsulfamide: Contains a sulfonamide group instead of a sulfenamide group.
N,N-Dipropylthiourea: Contains a thiourea group, which is structurally similar but has different chemical properties.
Uniqueness
1-Propanesulfenamide, N,N-dipropyl- is unique due to its sulfenamide functional group, which imparts distinct reactivity and potential applications. The presence of this group allows for specific interactions with biological targets and enables a range of chemical transformations that are not possible with similar compounds lacking the sulfenamide functionality.
Properties
CAS No. |
88023-70-5 |
|---|---|
Molecular Formula |
C9H21NS |
Molecular Weight |
175.34 g/mol |
IUPAC Name |
N-propyl-N-propylsulfanylpropan-1-amine |
InChI |
InChI=1S/C9H21NS/c1-4-7-10(8-5-2)11-9-6-3/h4-9H2,1-3H3 |
InChI Key |
JRKZYQZOKBAJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)

![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)


![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)




![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
